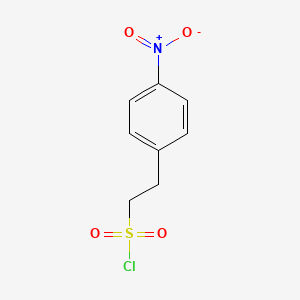

2-(4-硝基苯基)乙磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-nitrophenyl)ethanesulfonyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 4-nitrophenyl sulfenyl chloride and 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride are mentioned. These compounds are used as precursors in the synthesis of various aromatic compounds and have applications in the formation of self-assembled monolayers (SAMs) on gold surfaces and in the preparation of pesticides, respectively .

Synthesis Analysis

The synthesis of related compounds involves several steps, including chlorosulfonation, diazotization, and oxychlorination. For instance, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is synthesized from bis(4-amino-2-chlorophenyl) disulfide using the Schiemann reaction, followed by oxychlorination and nitration . Although the exact synthesis of 2-(4-nitrophenyl)ethanesulfonyl chloride is not detailed, similar synthetic routes may be applicable.

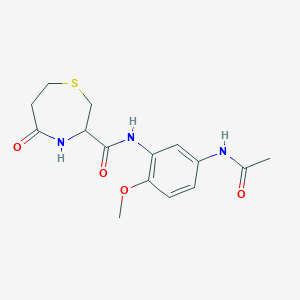

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-nitrophenyl)ethanesulfonyl chloride includes aromatic rings substituted with nitro groups and sulfonyl chloride groups. These functional groups are crucial for the reactivity and subsequent applications of the compounds. For example, 4-nitrophenyl sulfenyl chloride forms densely packed aromatic SAMs on gold due to the reductive dissociation of the S-Cl bond, indicating a well-defined molecular structure that facilitates this process .

Chemical Reactions Analysis

The chemical reactions involving these compounds typically include electrophilic aromatic substitution, where the sulfonyl chloride group acts as an electrophile. The presence of the nitro group can activate the aromatic ring towards such reactions. In the case of 4-nitrophenyl sulfenyl chloride, the adsorption on gold surfaces involves the reductive dissociation of the S-Cl bond, leading to the formation of SAMs . Similarly, 1,2-ethanedisulfenyl chloride reacts with activated aromatics to yield heterocyclic systems .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-nitrophenyl)ethanesulfonyl chloride are not explicitly provided, we can infer from related compounds that they are likely to be solid at room temperature and sensitive to moisture due to the presence of the sulfonyl chloride group. The nitro group contributes to the electron-withdrawing nature of these compounds, which can affect their boiling points, solubility, and stability .

科学研究应用

合成和化学转化

2-(4-硝基苯基)乙磺酰氯在各种化学合成过程中起着至关重要的作用。例如,它参与通过热解和重排等反应合成复杂分子。一项研究讨论了2-(苯硫基)乙磺酰氯的合成和热解,突出了这些化学反应的复杂性 (King & Khemani, 1985)。另一篇研究综述强调了使用2/4-硝基苯磺酰氯制备的聚合物负载苯磺酰胺在各种化学转化中的应用,包括重排以生成不同的化学支架 (Fülöpová & Soural, 2015)。

表面改性和材料科学

在材料科学领域,2-(4-硝基苯基)乙磺酰氯已用于表面改性。一项研究展示了它作为在金表面形成致密芳香自组装单层 (SAM) 的前体的用途。此吸附过程涉及 S-Cl 键的还原性解离,从而在表面上形成有序的行结构 (Houmam 等人,2011)。

分析化学应用

该化合物在分析化学中也很重要。例如,它已用于一种程序中,以提高液相色谱-质谱 (LC-MS) 中雌激素的检测响应。该方法涉及用4-硝基苯磺酰氯进行衍生化,显着提高了检测灵敏度 (Higashi 等人,2006)。

缓蚀

在腐蚀科学的背景下,2-(4-硝基苯基)乙磺酰氯的衍生物,如3-(4-硝基苯基)-2-丙烯酸钇,已被研究作为氯化物溶液中铜合金的有效缓蚀剂。此应用对于保护金属免受腐蚀至关重要,尤其是在工业环境中 (Nam 等人,2016)。

细胞化学和组织化学

在细胞化学中,2-(4-硝基苯基)乙磺酰氯的衍生物已被用作组织化学试剂。一项研究引入了一种新的对硝基苯基取代双四唑,用于组织切片中酶活性的细胞化学可视化,这是组织学分析中的一项重大进步 (Nachlas 等人,1957)。

作用机制

Target of Action

It’s known that sulfonyl chloride compounds often act as sulfonylating agents in organic synthesis, reacting with amines, alcohols, and other nucleophiles .

Mode of Action

They can undergo nucleophilic substitution reactions, forming sulfonamides with amines and sulfonate esters with alcohols .

Biochemical Pathways

Nitrophenol compounds have been studied for their role in catalytic reduction reactions .

Result of Action

Sulfonyl chlorides are generally reactive and can modify proteins and other biomolecules, potentially altering their function .

Action Environment

The action of 2-(4-nitrophenyl)ethanesulfonyl Chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can lead to reactions with the sulfonyl chloride group. Additionally, the compound’s reactivity and stability can be affected by factors such as pH, temperature, and the presence of other reactive species .

属性

IUPAC Name |

2-(4-nitrophenyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUFMYFBIXFCMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)ethanesulfonyl Chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2501483.png)

![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2501486.png)

![3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501489.png)

![2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2501490.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2501493.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)

![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)

![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)

![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)